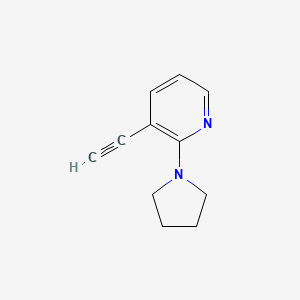

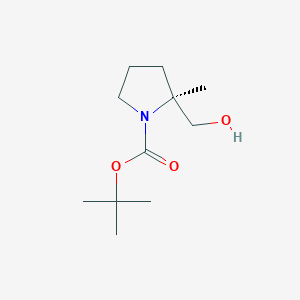

![molecular formula C10H17NO B1403507 Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan] CAS No. 556062-54-5](/img/structure/B1403507.png)

Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]

Descripción general

Descripción

“Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2’(3’H)-furan]” is a complex organic compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

“Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2’(3’H)-furan]” contains total 31 bond(s); 14 non-H bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 secondary amine(s) (aliphatic), 1 ether(s) (aliphatic), 1 Pyrrolidine(s), and 1 Oxolane(s) .Chemical Reactions Analysis

The synthesis of “Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2’(3’H)-furan]” involves complex chemical reactions. The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Aplicaciones Científicas De Investigación

Photovoltaic Applications

Metallated Macrocyclic Derivatives as Hole-Transporting Materials

A study by Reddy et al. (2019) discussed the use of macrocyclic metal complex derivatives (MMDs) as alternatives to Spiro-OMeTAD in perovskite solar cells (PSCs). MMDs demonstrate potential as low-cost, high-yield hydrophobic materials that offer efficient hole-transportation, improved moisture barrier properties, and enhanced device stability, showing promise in photovoltaic applications Reddy et al., 2019.

Synthetic Chemistry and Catalysis

Ruthenium-catalyzed Intramolecular Metathesis

The synthesis of bridged and spiro azabicycles via ruthenium-catalyzed intramolecular metathesis of dienes is explored in a review by Kuznetsov and Bubnov (2015). This method is instrumental in synthesizing natural products and their analogs, demonstrating the compound's utility in synthetic organic chemistry Kuznetsov & Bubnov, 2015.

Pharmacological Activities of Furanoditerpenoids

Naturally Occurring Furanoditerpenoids

Furanoditerpenoids, which include furan rings, exhibit a range of bioactivities. Bao et al. (2017) reviewed these compounds, highlighting their anti-cancer, anti-inflammation, and anti-microbial properties, thus underscoring the potential medicinal applications of furan-containing compounds Bao et al., 2017.

Hydrogen Storage and Release

Organic Liquid Phase Hydrogen Carriers

Bourane et al. (2016) evaluated the use of organic compounds, including heteroatoms-containing hydrocarbons, for hydrogen storage and delivery. The study underscores the feasibility of such compounds for efficient and selective dehydrogenation, highlighting their potential in hydrogen energy applications Bourane et al., 2016.

Spirocyclic Compounds in Drug Discovery

Recent In Vivo Advances

Batista et al. (2022) reviewed recent in vivo studies on spirocyclic compounds for treating various diseases, emphasizing the impact of spiro-structures on activity. This review highlights the significant role of spirocyclic scaffolds in medicinal chemistry, particularly in improving activity and selectivity for a range of diseases Batista et al., 2022.

Fluorescence Resonance Energy Transfer Applications

Spiropyrans/Spirooxazines in FRET

Xia et al. (2017) explored the use of spiropyrans and spirooxazines in constructing composite systems based on fluorescence resonance energy transfer (FRET) with fluorescent materials. The study highlights the applications of these spiro compounds in sensing, probing, and optical elements Xia et al., 2017.

Direcciones Futuras

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of “Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2’(3’H)-furan]”, is the central core of the family of tropane alkaloids. As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in this field and potential for future developments.

Propiedades

IUPAC Name |

spiro[8-azabicyclo[3.2.1]octane-3,2'-oxolane] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-4-10(12-5-1)6-8-2-3-9(7-10)11-8/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUJOZPJMSUGDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC3CCC(C2)N3)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1403424.png)

![Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride](/img/structure/B1403430.png)

![Ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1403431.png)

![6-(Methylamino)-2-oxa-spiro[3.3]heptane](/img/structure/B1403433.png)

![8-Boc-8-azabicyclo[3.2.1]octane-2-methanol](/img/structure/B1403439.png)

![Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate](/img/structure/B1403440.png)

![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride](/img/structure/B1403442.png)

![endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1403446.png)